1-Ethyl-3-methyl-1H-pyrazol-4-YL [3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)piperidino] sulfone
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Overview
Description
1-Ethyl-3-methyl-1H-pyrazol-4-YL [3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)piperidino] sulfone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes pyrazole and triazolo-pyrimidine moieties, which are known for their diverse pharmacological activities.
Preparation Methods
The synthesis of 1-Ethyl-3-methyl-1H-pyrazol-4-YL [3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)piperidino] sulfone involves multiple steps, including the formation of the pyrazole and triazolo-pyrimidine rings. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the triazolo-pyrimidine moiety. The final step involves the sulfonation of the compound to introduce the sulfone group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
1-Ethyl-3-methyl-1H-pyrazol-4-YL [3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)piperidino] sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
1-Ethyl-3-methyl-1H-pyrazol-4-YL [3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)piperidino] sulfone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-1H-pyrazol-4-YL [3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)piperidino] sulfone involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
1-Ethyl-3-methyl-1H-pyrazol-4-YL [3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)piperidino] sulfone can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Also exhibits kinase inhibitory activity but with different selectivity and potency. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H25N9O2S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
4-[1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H25N9O2S/c1-3-29-14-20(16(2)27-29)35(33,34)30-11-7-8-17(13-30)21-26-23-19-12-25-32(18-9-5-4-6-10-18)22(19)24-15-31(23)28-21/h4-6,9-10,12,14-15,17H,3,7-8,11,13H2,1-2H3 |
InChI Key |
XROIDWNKVFXZSG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6 |
Origin of Product |
United States |
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